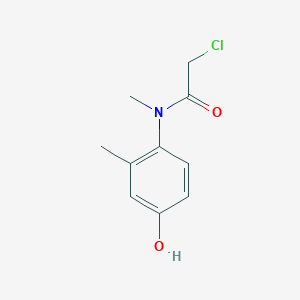
2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide, also known as CHMA, is a synthetic compound that has been studied for its potential use in medical research. CHMA is a derivative of acetaminophen and has been found to have unique biochemical and physiological effects that make it an interesting compound for scientific investigation.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide is not fully understood, but it is believed to work through a similar pathway as acetaminophen. It is thought to inhibit the cyclooxygenase enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation.
Biochemical and Physiological Effects:
2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide has been found to have unique biochemical and physiological effects that make it an interesting compound for scientific investigation. It has been shown to have analgesic and anti-inflammatory properties, as well as antioxidant effects. Additionally, 2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide has been found to have a low toxicity profile, which makes it a potentially safer alternative to other pain management drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide in lab experiments is its low toxicity profile, which makes it a safer alternative to other pain management drugs. Additionally, 2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide has been found to have unique biochemical and physiological effects that make it an interesting compound for scientific investigation. One limitation of using 2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide in lab experiments is its limited availability, as it is not widely used or commercially available.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide. One area of interest is its potential use in treating chronic pain, as it has been shown to be effective in reducing pain in animal models. Additionally, 2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide has been found to have anti-inflammatory and antioxidant effects, which make it a potential candidate for treating other conditions such as arthritis and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide involves the reaction of 4-hydroxy-2-methylacetanilide with thionyl chloride and then with N-methylacetamide. The resulting compound is then purified through recrystallization. This synthesis method has been used in various studies to produce 2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide for research purposes.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide has been studied for its potential use in medical research, particularly in the field of pain management. It has been found to have analgesic properties and has been shown to be effective in reducing pain in animal models. Additionally, 2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide has been studied for its potential use in treating inflammation and has been found to have anti-inflammatory effects.
Eigenschaften
IUPAC Name |
2-chloro-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-7-5-8(13)3-4-9(7)12(2)10(14)6-11/h3-5,13H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSFYYOVJWKPMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N(C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

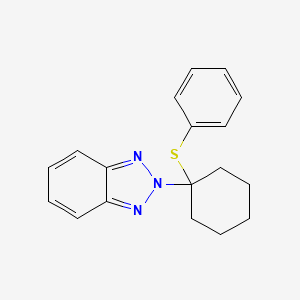
![4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2839457.png)
![ethyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2839459.png)
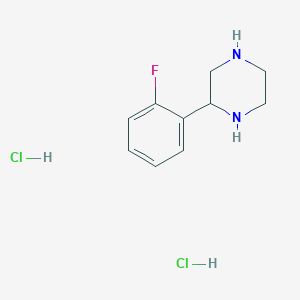



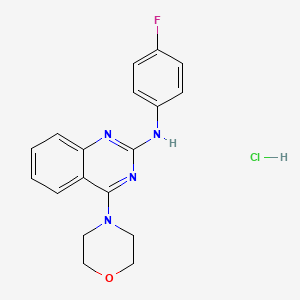
![2-methyl-3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2839469.png)
![12-(4-Tert-butylbenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2839472.png)

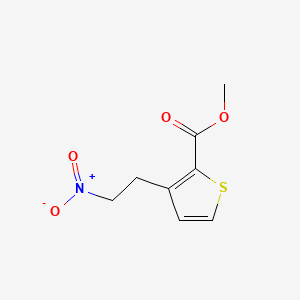
![1-[3-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone](/img/structure/B2839476.png)
![Ethyl 2-[2-[2-(3-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2839477.png)